3-Methylcyclopentane-1,2-diamine
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Overview
Description
3-Methylcyclopentane-1,2-diamine is an organic compound with the molecular formula C6H14N2. It is a heterocyclic organic compound that features a cyclopentane ring substituted with a methyl group and two amino groups at the 1 and 2 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylcyclopentane-1,2-diamine typically involves the cyclization of appropriate precursors. One common method is the reduction of 3-Methylcyclopentane-1,2-dione using ammonia or primary amines under hydrogenation conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methylcyclopentane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as Pd/C.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methylcyclopentane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylcyclopentane-1,2-diamine involves its ability to interact with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, influencing the reactivity and stability of the compound. These interactions can affect biological pathways and chemical reactions, making it a versatile compound in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane-1,2-diamine: Lacks the methyl group, leading to different reactivity and properties.
3-Methylcyclopentane-1,3-diamine:
Cyclohexane-1,2-diamine: A larger ring size alters the compound’s chemical behavior and uses.
Uniqueness
3-Methylcyclopentane-1,2-diamine is unique due to the presence of both a methyl group and two amino groups on a cyclopentane ring. This specific substitution pattern imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research .
Properties
CAS No. |
41330-24-9 |
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Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
3-methylcyclopentane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-4-2-3-5(7)6(4)8/h4-6H,2-3,7-8H2,1H3 |
InChI Key |
RFRVEZFDDWKZOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1N)N |
Origin of Product |
United States |
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